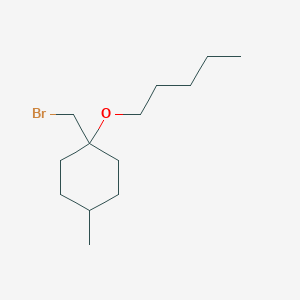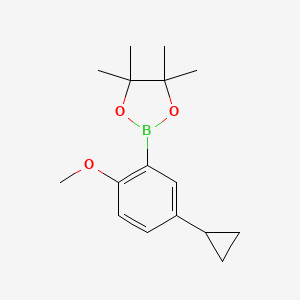
2-(2-Chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with a molecular formula of C_15H_14BClO_2. This compound is characterized by its naphthalene ring substituted with a chlorine atom and a boronic acid group, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from 2-chloronaphthalene. The key steps involve the formation of the boronic acid group and subsequent introduction of the tetramethyl groups. The reaction conditions typically require the use of strong bases and boronic acid derivatives under controlled temperatures.
Industrial Production Methods: On an industrial scale, the synthesis of 2-(2-Chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves optimizing the reaction conditions to achieve high yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the production of a high-quality product.
化学反応の分析
Types of Reactions: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. It can also undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, such as Pd(PPh_3)_4, and bases like sodium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4).
Substitution: Various nucleophiles and electrophiles under different solvent conditions.
Major Products Formed: The major products include biaryls, which are formed through cross-coupling reactions, as well as oxidized or reduced derivatives depending on the reaction conditions.
科学的研究の応用
Chemistry: In organic chemistry, this compound is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and materials science.
Biology: It serves as a tool in biological studies, particularly in the labeling of biomolecules and the development of bioconjugates.
Medicine: The compound is utilized in the design and synthesis of drug candidates, especially those involving boronic acid functionalities.
Industry: In the materials industry, it is used to create advanced polymers and coatings with specific properties.
作用機序
The mechanism by which 2-(2-Chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through the transmetalation process, where the boron atom transfers the organic group to a palladium catalyst, which then forms the final product.
Molecular Targets and Pathways: The compound targets the palladium catalyst in cross-coupling reactions, and the pathways involved include the formation of organoboron intermediates and subsequent carbon-carbon bond formation.
類似化合物との比較
Biphenyl-2-ylboronic acid
2-(4-Methoxyphenyl)boronic acid
2-(3,5-Dimethoxyphenyl)boronic acid
Uniqueness: 2-(2-Chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its chloro-substituted naphthalene ring, which provides distinct reactivity compared to other boronic acids. This chloro group enhances its utility in cross-coupling reactions, making it a valuable reagent in organic synthesis.
特性
分子式 |
C16H18BClO2 |
|---|---|
分子量 |
288.6 g/mol |
IUPAC名 |
2-(2-chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H18BClO2/c1-15(2)16(3,4)20-17(19-15)14-12-8-6-5-7-11(12)9-10-13(14)18/h5-10H,1-4H3 |
InChIキー |
JEPDOWBHXLGGTA-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=CC=CC=C23)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


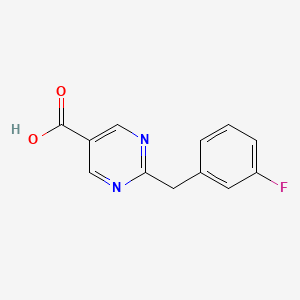
![[2-(Aminomethyl)but-3-yn-1-yl]cyclopentanehydrochloride](/img/structure/B15311848.png)
![2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile](/img/structure/B15311852.png)
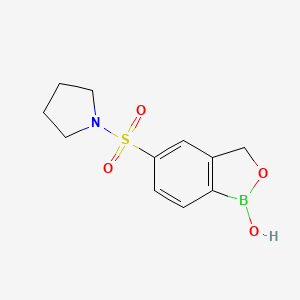
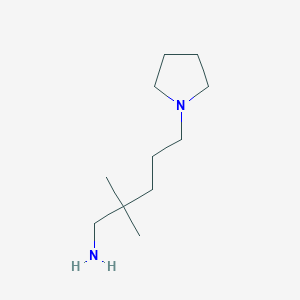


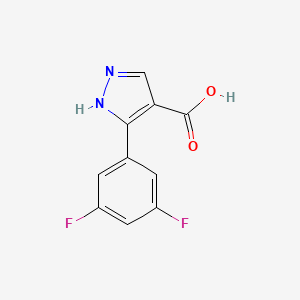

![2-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B15311883.png)
